(3S*,4S*)-1-(4-hydroxybenzyl)-4-(2-naphthyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-1-(4-hydroxybenzyl)-4-(2-naphthyl)piperidin-3-ol is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.172878976 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation and Pollution Control
Occurrence, Fate, and Behavior in Aquatic Environments
Compounds similar to "(3S*,4S*)-1-(4-hydroxybenzyl)-4-(2-naphthyl)piperidin-3-ol," such as parabens and their derivatives, have been studied for their environmental impact, particularly in aquatic environments. These studies have highlighted the persistence and ubiquity of certain organic compounds in surface water, sediments, and wastewater effluents, emphasizing the need for effective removal strategies to mitigate their environmental footprint (Haman et al., 2015).
Antioxidant Activity and Health Implications
Analytical Methods for Determining Antioxidant Activity
The antioxidant properties of phenolic compounds, closely related to the structural motif of "this compound," have been extensively reviewed. These studies outline critical methodologies for assessing antioxidant capacities, which are pivotal in understanding the health benefits and therapeutic potentials of compounds with antioxidant activities (Munteanu & Apetrei, 2021).
Catalytic Applications and Chemical Transformations
Selective Functionalization of Saturated C-H Bonds
Research into the catalytic properties of metalloporphyrins for the functionalization of saturated C-H bonds showcases the potential application of complex organic molecules in facilitating or enhancing chemical transformations. Such studies are relevant for developing new synthetic pathways and for the modification of organic compounds, including the selective oxidation or functionalization of specific molecular sites (Che et al., 2011).
Material Science and Multifunctional Applications
Hydroxyapatite for Pollution Control
Investigations into materials like hydroxyapatite for controlling air, water, and soil pollution offer insights into the multifunctional applications of inorganic compounds. These studies highlight the utility of such materials in adsorption, catalysis, and as a medium for the degradation or removal of pollutants, which could be extrapolated to the research and development of novel materials based on or inspired by the chemical framework of "this compound" (Ibrahim et al., 2020).
Properties
IUPAC Name |
(3S,4S)-1-[(4-hydroxyphenyl)methyl]-4-naphthalen-2-ylpiperidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-20-9-5-16(6-10-20)14-23-12-11-21(22(25)15-23)19-8-7-17-3-1-2-4-18(17)13-19/h1-10,13,21-22,24-25H,11-12,14-15H2/t21-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZMEXOANEAHI-FCHUYYIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)CC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)CC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.